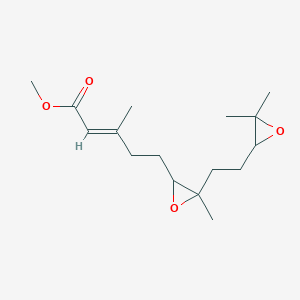
JH III Bisepoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JH III Bisepoxide is a synthetic analog of juvenile hormone III, which is a hormone found in insects that plays a crucial role in their development and reproduction. JH III Bisepoxide has been synthesized in the laboratory and has shown promising results in scientific research.
Wirkmechanismus
JH III Bisepoxide works by binding to the juvenile hormone receptor in insects, which regulates gene expression and plays a crucial role in insect development and reproduction. By binding to the receptor, JH III Bisepoxide disrupts the normal function of the juvenile hormone pathway, leading to developmental abnormalities and ultimately death in the target insects.
Biochemical and Physiological Effects:
JH III Bisepoxide has been shown to have a variety of biochemical and physiological effects on insects. It disrupts the normal function of the juvenile hormone pathway, leading to a reduction in the levels of certain proteins and enzymes that are essential for insect development and reproduction. Additionally, JH III Bisepoxide has been shown to affect the levels of certain hormones and neurotransmitters in insects, leading to behavioral changes and other physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
JH III Bisepoxide has several advantages for lab experiments, including its selective toxicity towards certain insect species and its ability to disrupt the juvenile hormone pathway. However, it also has limitations, including its potential for non-specific binding to other proteins and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of JH III Bisepoxide. One area of research is the development of JH III Bisepoxide as a more selective and effective insecticide. Another area of research is the use of JH III Bisepoxide as a tool for studying the role of juvenile hormone in insect development and metamorphosis. Additionally, there is potential for the development of JH III Bisepoxide as a therapeutic agent for certain insect-borne diseases.
Synthesemethoden
JH III Bisepoxide can be synthesized in the laboratory using a multi-step process. The starting material is JH III, which is modified to introduce the epoxide group. The reaction involves the use of various reagents and solvents, and the final product is purified using chromatography techniques. The synthesis method has been optimized to obtain a high yield of pure JH III Bisepoxide.
Wissenschaftliche Forschungsanwendungen
JH III Bisepoxide has been extensively studied in scientific research for its potential use as an insecticide and as a tool for studying insect development. It has been shown to have a selective toxicity towards certain insect species, making it a promising candidate for pest control. Additionally, JH III Bisepoxide has been used to study the role of juvenile hormone in insect development and metamorphosis.
Eigenschaften
CAS-Nummer |
120293-93-8 |
|---|---|
Produktname |
JH III Bisepoxide |
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+ |
InChI-Schlüssel |
ZKZPJBPCLACUKB-ZHACJKMWSA-N |
Isomerische SMILES |
C/C(=C\C(=O)OC)/CCC1C(O1)(C)CCC2C(O2)(C)C |
SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Kanonische SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Synonyme |
(2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyl-2-oxiranyl]ethyl]-3-methyl-2-oxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; (2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyloxiranyl]ethyl]-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; [2S-[2α(E),3β(S*)] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



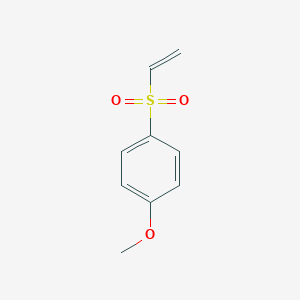

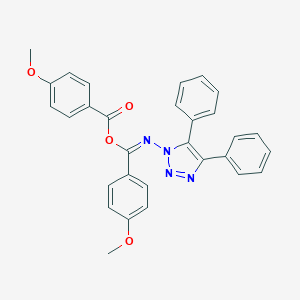
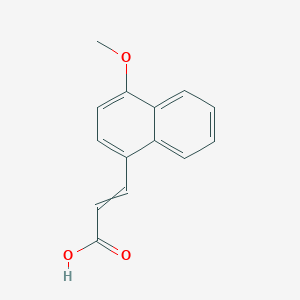

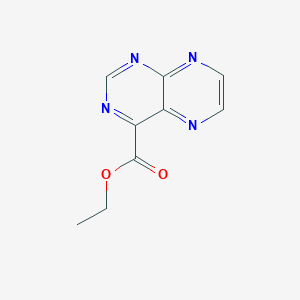


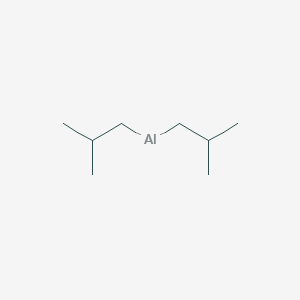
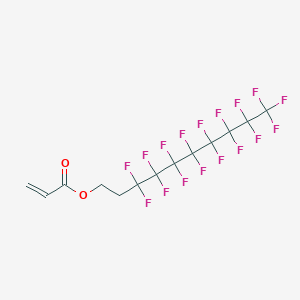
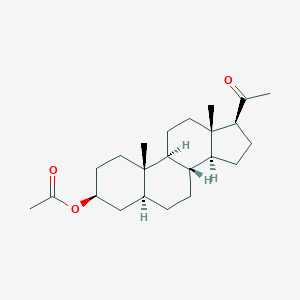
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

